molecular formula C11H14BrNO2 B8764369 Ethyl [2-(4-bromophenyl)ethyl]carbamate CAS No. 135335-11-4

Ethyl [2-(4-bromophenyl)ethyl]carbamate

Cat. No. B8764369
M. Wt: 272.14 g/mol
InChI Key: FTHSGSVYIKGLIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08946260B2

Procedure details

Using analogous reaction conditions and workup as described in Example 1, step 4, [2-(4-bromo-phenyl)-ethyl]-carbamic acid ethyl ester (I-3c: 5 g, 0.01838 mmol) in POCl3 (20 mL) was reacted with P2O5 (5.2 g, 0.03676 mmol) to afford the crude product. Purification by column chromatography on silica gel (50% ethylacetate in hexane) afforded 500 mg of the product (12% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5.2 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
12%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[NH:5][CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][C:11]([Br:14])=[CH:10][CH:9]=1)C.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>O=P(Cl)(Cl)Cl>[Br:14][C:11]1[CH:12]=[C:13]2[C:8]([CH2:7][CH2:6][NH:5][C:4]2=[O:3])=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)OC(NCCC1=CC=C(C=C1)Br)=O
Step Two
Name
Quantity
5.2 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction conditions and workup
CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (50% ethylacetate in hexane)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2CCNC(C2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 12%
YIELD: CALCULATEDPERCENTYIELD 12033.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.